![molecular formula C16H18ClF3N2 B1519516 盐酸2-甲基-1-[3-(三氟甲基)苯基]-4,5,6,7-四氢-1H-吲哚-4-胺 CAS No. 1221725-69-4](/img/structure/B1519516.png)

盐酸2-甲基-1-[3-(三氟甲基)苯基]-4,5,6,7-四氢-1H-吲哚-4-胺

描述

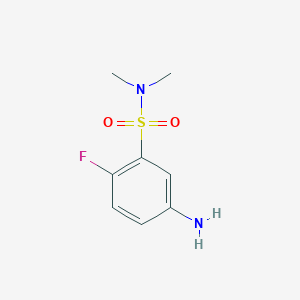

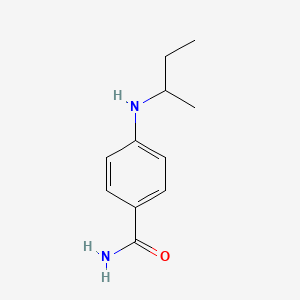

The compound contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that is characterized by three fluorine atoms attached to a carbon atom . It also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds can be achieved through various methods. One common method involves the conversion of carboxylic acids to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoromethyl group attached to a phenyl ring, which is further connected to an indole group. The trifluoromethyl group is known to significantly affect the electronic properties of the molecule due to its high electronegativity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can affect their solubility and permeability .科学研究应用

Pharmaceutical Applications

This compound, with a trifluoromethyl (-CF3) group, has been found in a wide variety of promising drugs . These drugs have diverse therapeutic applications, including antidepressant , antipsychotic , antihistamine , anti-fungal , anticancer , antioxidant , and anti-inflammatory treatments.

Enzyme Inhibition

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This is achieved by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Antibacterial Activity

Triazolo [4,3-a]pyrazine derivatives, which can be synthesized from this compound, have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities .

Functionalization

The functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles . This process is important in avoiding precipitation .

Synthesis of Novel Derivatives

This compound can be used as a starting material for the synthesis of novel triazolo [4,3-a]pyrazine derivatives . These derivatives have been evaluated for in vitro antibacterial activity using the microbroth dilution method .

Drug Development

The trifluoromethyl group in this compound has been found in many FDA-approved drugs over the last 20 years . This group is one of the pharmacophores, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction .

作用机制

- Given its indole scaffold, it may bind to receptors involved in neurotransmission, inflammation, or other cellular processes .

- However, indole derivatives have been associated with diverse activities, including anti-inflammatory, antiviral, and antioxidant effects .

Target of Action

Biochemical Pathways

Result of Action

未来方向

属性

IUPAC Name |

2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroindol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2.ClH/c1-10-8-13-14(20)6-3-7-15(13)21(10)12-5-2-4-11(9-12)16(17,18)19;/h2,4-5,8-9,14H,3,6-7,20H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWXIMVWYZSYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=CC(=C3)C(F)(F)F)CCCC2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-2-{[2-(trifluoromethoxy)phenyl]methyl}propan-1-ol](/img/structure/B1519434.png)

![3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol](/img/structure/B1519437.png)

![1-[4-(Cyclopropylmethoxy)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519447.png)

![N-[(2-methoxyphenyl)methyl]isoquinolin-5-amine](/img/structure/B1519452.png)

![N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide](/img/structure/B1519455.png)

![2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B1519456.png)